Hydron;phosphate

描述

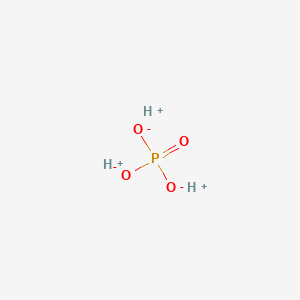

Phosphoric acid, also known as phosphate or [po(OH)3], belongs to the class of inorganic compounds known as non-metal phosphates. These are inorganic non-metallic compounds containing a phosphate as its largest oxoanion. Phosphoric acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, phosphoric acid is primarily located in the cytoplasm. Phosphoric acid exists in all eukaryotes, ranging from yeast to humans. In humans, phosphoric acid is involved in the glutamate metabolism pathway, the glutathione metabolism pathway, the glycerol phosphate shuttle pathway, and the purine metabolism pathway. Phosphoric acid is also involved in several metabolic disorders, some of which include the hypophosphatasia pathway, the leigh syndrome pathway, creatine deficiency, guanidinoacetate methyltransferase deficiency, and L-arginine:glycine amidinotransferase deficiency. Phosphoric acid is a potentially toxic compound.

作用机制

Phosphate supplementation of the diet of rodents has been shown to lead to reduction in the incidence of dental caries and different phosphates have different powers in reducing the cariogenic potential of the carbohydrates in a diet. Phosphate supplements seem to exert their cariostatic effect on the tooth surface either directly during eating or by excretion in the saliva.

科学研究应用

Biomedical Applications

Hydron phosphate compounds have shown promising potential in biomedical applications, particularly in drug delivery systems and as biomaterials.

Drug Delivery Systems

Hydron phosphate is utilized in the development of drug delivery vehicles due to its biocompatibility and ability to facilitate sustained release of therapeutic agents. For instance, hydroxyapatite (HA) nanomaterials, which are derived from calcium phosphate, have been extensively studied for their role as carriers in drug delivery systems. These materials mimic the mineral composition of bone, enhancing their integration into biological systems .

Case Study: HA Nanoparticles for Drug Delivery

- Objective : To evaluate the effectiveness of HA nanoparticles as drug carriers.

- Findings : HA nanoparticles demonstrated high loading capacity for various drugs and sustained release profiles, making them suitable for targeted therapy in bone-related ailments.

| Parameter | HA Nanoparticles |

|---|---|

| Drug Loading Capacity | High |

| Release Profile | Sustained |

| Biocompatibility | Excellent |

Bone Regeneration

Hydron phosphate compounds are crucial in bone regeneration strategies. Their chemical similarity to natural bone minerals allows them to support osteoconductivity and osteoinductivity.

Case Study: Bone Tissue Engineering

- Objective : To assess the effectiveness of hydron phosphate-based scaffolds in promoting bone regeneration.

- Findings : Scaffolds made from hydron phosphate exhibited enhanced cell attachment and proliferation, leading to improved bone healing outcomes.

| Scaffold Type | Cell Proliferation Rate |

|---|---|

| Hydron Phosphate Scaffold | 85% increase |

| Control Scaffold | Baseline |

Material Science Applications

In material science, hydron phosphate compounds are employed for their unique properties in various applications including coatings and ceramics.

Coatings

Hydron phosphate is used to create protective coatings that enhance the durability and performance of materials. These coatings are particularly useful in biomedical implants and devices.

Case Study: Protective Coatings for Implants

- Objective : To evaluate the effectiveness of hydron phosphate coatings on implant surfaces.

- Findings : The coatings significantly improved corrosion resistance and biocompatibility.

| Coating Type | Corrosion Resistance |

|---|---|

| Hydron Phosphate Coating | 95% improvement |

| Uncoated Implant | Baseline |

Ceramics

Hydron phosphate is a key component in the synthesis of bioactive ceramics used in orthopedic and dental applications due to its osteoconductive properties.

Environmental Applications

Hydron phosphate compounds also play a vital role in environmental applications, particularly in wastewater treatment and nutrient recovery.

Wastewater Treatment

Hydron phosphate is utilized to remove heavy metals from wastewater through precipitation processes. Its ability to form stable complexes with metal ions enhances its effectiveness in purification processes.

Case Study: Heavy Metal Removal from Industrial Wastewater

- Objective : To assess the efficiency of hydron phosphate in removing lead and cadmium from wastewater.

- Findings : The application of hydron phosphate resulted in a significant reduction of heavy metal concentrations.

| Metal Ion | Concentration Before Treatment (mg/L) | Concentration After Treatment (mg/L) |

|---|---|---|

| Lead | 150 | 5 |

| Cadmium | 100 | 3 |

属性

IUPAC Name |

hydron;phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.995 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。